N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide
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Description
N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C14H11N3O4S2 and its molecular weight is 349.38. The purity is usually 95%.
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Scientific Research Applications
Chemistry and Pharmacological Evaluation
A study explored the synthesis and pharmacological evaluation of new analogues related to the compound, focusing on their potent and selective antagonistic properties for specific receptors. This research contributes to the understanding of structure-activity relationships (SAR) of these compounds as selective and potent antagonists, indicating their potential in receptor-targeted therapies (Liao et al., 2000).
Antimicrobial Activities
Another research avenue involves the synthesis of biologically active derivatives that exhibited significant activities against bacterial and fungal strains. This underscores the potential of such compounds in developing new antimicrobial agents (Babu et al., 2013).
Synthesis Techniques
Efficient and straightforward synthesis strategies for derivatives, including dihydropyrazoles, have been described, emphasizing the compound's versatility as an intermediate for further chemical modifications. This research highlights the compound's utility in preparing various pharmacologically relevant structures (Zhu et al., 2011).
Anticancer Evaluation
Derivatives have been designed, synthesized, and evaluated for anticancer activity against multiple cancer cell lines, showing moderate to excellent activity. Such studies indicate the potential of these compounds in cancer treatment, particularly in targeted therapy (Ravinaik et al., 2021).
Green Synthesis Approaches
Research has also focused on green synthesis methods for producing related compounds, along with their antimicrobial activity. This approach not only provides a sustainable method of production but also adds value in the search for new antimicrobial agents (Sowmya et al., 2018).
Properties
IUPAC Name |
N-[5-(benzenesulfonylmethyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4S2/c18-13(11-7-4-8-22-11)15-14-17-16-12(21-14)9-23(19,20)10-5-2-1-3-6-10/h1-8H,9H2,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJHDBKQVUQWKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=NN=C(O2)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.